molecular formula C10H9NO2 B1609206 (R)-4-(Oxiran-2-ylmethoxy)benzonitrile CAS No. 70987-79-0

(R)-4-(Oxiran-2-ylmethoxy)benzonitrile

Cat. No.: B1609206
CAS No.: 70987-79-0
M. Wt: 175.18 g/mol
InChI Key: WREXVDPOLDOXJL-JTQLQIEISA-N
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Description

Significance of Chiral Epoxides and Nitriles in Advanced Organic Synthesis

Chiral epoxides are highly sought-after intermediates in asymmetric synthesis. The inherent ring strain of the three-membered ether ring makes them susceptible to nucleophilic ring-opening reactions, allowing for the stereospecific introduction of a wide array of functional groups. This reactivity is fundamental to the synthesis of many pharmaceuticals and biologically active compounds. The ability to control the stereochemistry of these ring-opening reactions is a cornerstone of modern medicinal chemistry.

Nitriles, or organic compounds containing a -C≡N functional group, are also remarkably versatile. The nitrile group can be transformed into a variety of other functionalities, including amines, carboxylic acids, amides, and ketones. Furthermore, the strong electron-withdrawing nature of the nitrile group can influence the reactivity of the aromatic ring to which it is attached, directing substitution reactions. Benzonitriles, in particular, are common motifs in pharmaceuticals and agrochemicals. medcraveonline.com The development of new methods for the synthesis of chiral benzonitriles is an active area of research. nih.govresearchgate.net

Historical Context of Related Benzonitrile-Epoxide Scaffolds in Academic Investigations

The synthesis of molecules containing both benzonitrile (B105546) and epoxide functionalities has been explored in various contexts. For instance, the reaction of a substituted phenol (B47542) with epichlorohydrin (B41342) is a common method for introducing a glycidyl (B131873) ether moiety. In the case of 4-hydroxybenzonitrile (B152051), this reaction would yield the racemic version of 4-(oxiran-2-ylmethoxy)benzonitrile. The challenge, and where modern organic synthesis has made significant strides, lies in the development of enantioselective methods to produce a single enantiomer, such as the (R)-isomer.

Historically, the focus has often been on the synthesis and reactions of these functional groups in isolation or in different molecular contexts. For example, extensive research has been conducted on the synthesis of various substituted benzonitriles and on the asymmetric epoxidation of olefins to produce chiral epoxides. The strategic combination of these functionalities into a single chiral building block like (R)-4-(Oxiran-2-ylmethoxy)benzonitrile represents a more recent direction in the design of versatile synthetic intermediates.

Rationale for Dedicated Research on this compound

Despite the individual importance of its functional groups, dedicated research on this compound appears to be limited in publicly accessible literature. However, a strong rationale for its investigation can be inferred. The compound's bifunctional nature allows for sequential or orthogonal chemical modifications. For instance, the epoxide can be opened by a nucleophile to introduce a new side chain, while the nitrile can be subsequently hydrolyzed or reduced. This offers a modular approach to the synthesis of diverse molecular libraries for drug discovery and materials science.

The specific (R)-stereochemistry of the epoxide is crucial, as it can direct the stereochemical outcome of subsequent reactions, leading to the synthesis of enantiomerically pure complex molecules. This is of particular importance in pharmacology, where different enantiomers of a drug can have vastly different biological activities. For example, various chiral benzonitrile derivatives have shown potential as androgen receptor antagonists for stimulating hair growth and reducing sebum production. researchgate.net

Overview of Research Objectives and Potential Contributions to Chemical Knowledge

Future research on this compound would likely focus on several key objectives. First, the development and optimization of a robust and economically viable enantioselective synthesis would be a primary goal. This could involve asymmetric epoxidation or the use of a chiral auxiliary.

Second, a thorough investigation of its reactivity profile would be necessary. This would involve exploring the regioselective and stereoselective ring-opening of the epoxide with a variety of nucleophiles and studying the transformations of the nitrile group in the presence of the epoxide.

The potential contributions of such research to chemical knowledge are significant. It would provide the synthetic community with a new, versatile chiral building block. Furthermore, understanding the interplay of the different functional groups within this molecule could provide valuable insights into reaction mechanisms and selectivity. The resulting derivatives could also be screened for biological activity, potentially leading to the discovery of new therapeutic agents. For instance, related structures have been investigated as LTD(4) antagonists with potential applications as oral antiasthmatics. nih.gov

Data on Related Compounds

Table 1: Representative Synthesis of a Benzonitrile Derivative

ReactantReagentProductYieldReference
4-FormylbenzonitrileWittig-type Olefination4-(2,2-Difluorovinyl)benzonitrileNot specified nih.gov
TolueneAmmoxidationBenzonitrileHigh medcraveonline.com
2-ArylbenzaldehydesTsNH2, Chiral NHC catalystAxially Chiral Benzonitriles62-99% nih.gov

This table is for illustrative purposes and shows the synthesis of various benzonitrile compounds, not this compound itself.

Table 2: Representative Reactions of Epoxides

EpoxideReactantProductCatalystReference
Racemic 2-ArylbenzaldehydesSulfonamidesAxially Chiral BenzonitrilesN-heterocyclic carbenes researchgate.net
General EpoxidesVarious NucleophilesRing-opened productsAcid or BaseGeneral Knowledge

This table provides general examples of epoxide reactions and does not represent specific data for this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(2R)-oxiran-2-yl]methoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-4,10H,6-7H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WREXVDPOLDOXJL-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](O1)COC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426159
Record name 4-[(2R)-oxiranylmethoxy]benzonitrile
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70987-79-0
Record name Benzonitrile, 4-[(2R)-oxiranylmethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70987-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2R)-oxiranylmethoxy]benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Strategies for R 4 Oxiran 2 Ylmethoxy Benzonitrile

Enantioselective Synthesis Approaches

Enantioselective synthesis is crucial for producing single-enantiomer compounds, which is often a requirement for pharmaceutical applications. The primary strategies for accessing the (R)-enantiomer of 4-(oxiran-2-ylmethoxy)benzonitrile involve the creation of the chiral epoxide ring with high stereocontrol.

One of the most direct methods for establishing the chiral epoxide is through the asymmetric epoxidation of a prochiral olefin precursor, 4-(allyloxy)benzonitrile (B1266881). This approach involves the use of chiral catalysts to control the facial selectivity of the oxidation of the double bond.

Catalytic asymmetric epoxidation of olefins is a powerful tool for creating chiral molecules. nih.gov Various catalytic systems have been developed, often employing transition metals or chiral organic molecules (dioxiranes). For allylic alcohols, the Sharpless asymmetric epoxidation is a well-established method, though it is not directly applicable to the unfunctionalized allyl ether precursor of the target molecule.

For non-functionalized terminal olefins like 4-(allyloxy)benzonitrile, other systems are required. Chiral dioxiranes, generated in situ from a ketone catalyst and an oxidant like Oxone, have proven effective for the asymmetric epoxidation of various olefins. nih.gov Fructose-derived ketones and oxazolidinone-bearing ketones can achieve high enantioselectivity for several classes of olefins. nih.gov However, 1,1-disubstituted terminal olefins have been noted as a particularly challenging class for asymmetric epoxidation. nih.gov Another promising avenue is the use of iron-based catalysts, which are advantageous due to iron's abundance and low toxicity. nih.gov Iron complexes with specifically designed phenanthroline ligands have been successfully used for the asymmetric epoxidation of certain classes of enones. nih.gov

The general reaction is as follows:

Figure 1: Asymmetric epoxidation of 4-(allyloxy)benzonitrile to (R)-4-(oxiran-2-ylmethoxy)benzonitrile.

Below is a table summarizing potential catalytic systems for this transformation, with performance data drawn from analogous olefin epoxidation reactions.

Catalyst SystemOxidantTypical Substrate ClassReported Enantiomeric Excess (ee %)Reference
Fructose-derived Ketone 1Oxonetrans- and trisubstituted olefinsHigh nih.gov
Oxazolidinone-bearing Ketone 2OxoneConjugated cis-olefins, styrenesHigh nih.gov
Lactam Ketone 3dOxone1,1-disubstituted terminal olefinsUp to 88% nih.gov
Fe(OTf)₂ / Phenanthroline LigandH₂O₂Acyclic β,β-disubstituted enonesUp to 92% nih.gov

When a synthetic route produces a racemic mixture of (±)-4-(oxiran-2-ylmethoxy)benzonitrile, chiral resolution is employed to separate the two enantiomers. wikipedia.org This process is a cornerstone of stereochemistry for isolating optically active compounds. wikipedia.org A significant drawback is that, at best, 50% of the starting material is the desired enantiomer, although the undesired enantiomer can sometimes be racemized and recycled. wikipedia.org

Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. wikipedia.org Since the target molecule lacks a suitable acidic or basic handle for salt formation, this technique would require derivatization to introduce such a functional group. For example, opening the epoxide with an amine could introduce a basic center.

Kinetic Resolution: This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the other enantiomer. For the synthesis of this compound, a kinetic resolution could be designed where the (S)-enantiomer is selectively reacted, allowing for the isolation of the desired (R)-enantiomer.

A notable example is the acylation of racemic alcohols catalyzed by chiral isothioureas, such as HyperBTM. nih.govresearchgate.net This method has been used to resolve planar chiral molecules with high selectivity. nih.gov Another powerful method is the hydrolytic kinetic resolution (HKR) of terminal epoxides using chiral salen-cobalt complexes, a strategy developed by Jacobsen and others. This approach uses water as a reagent to open one enantiomer of the epoxide, leaving the other enantiomer unreacted and with very high enantiomeric excess.

Resolution MethodChiral Agent/CatalystTypical SubstrateKey FeatureReference
Diastereomeric CrystallizationTartaric acid, brucine, etc.Racemic acids or basesSeparation based on differential solubility of diastereomeric salts. wikipedia.org
Kinetic Resolution (Acylation)Chiral Isothiourea (e.g., HyperBTM)Racemic alcoholsOne enantiomer is selectively acylated, allowing separation. nih.govresearchgate.net
Hydrolytic Kinetic Resolution (HKR)(R,R)-salen Co(III) complexRacemic terminal epoxidesSelective hydrolysis of one enantiomer to a diol. mdpi.com
Preparative Chiral HPLCChiral Stationary Phase (e.g., Amycoat)Racemic mixturesChromatographic separation of enantiomers. mdpi.com

Chemoenzymatic synthesis leverages the high stereoselectivity of enzymes to perform key transformations within a multi-step chemical synthesis. researchgate.net For producing this compound, enzymes like lipases, esterases, or epoxide hydrolases can be employed for kinetic resolution of a racemic intermediate. mdpi.comresearchgate.net

For instance, a lipase-catalyzed kinetic resolution can be applied to a racemic precursor containing both a hydroxyl group and the epoxide ring. Lipases can selectively acylate one enantiomer of an alcohol in the presence of an acyl donor like vinyl acetate. researchgate.net A well-designed precursor could be resolved in this manner, followed by chemical steps to yield the final target.

A relevant strategy is seen in the synthesis of (S)-Betaxolol, where a racemic chlorohydrin is resolved via lipase-catalyzed acetylation, yielding the (R)-chlorohydrin with 99% enantiomeric excess. mdpi.com This enantiopure intermediate is then converted to the final product. A similar strategy could be envisioned starting from 4-hydroxybenzonitrile (B152051) and epichlorohydrin (B41342) to form a racemic halohydrin, which is then resolved enzymatically before ring-closure to the epoxide.

The general chemoenzymatic resolution approach is depicted below:

Figure 2: Lipase-catalyzed kinetic resolution of a racemic halohydrin precursor.

Total Synthesis Routes for this compound

Total synthesis involves the construction of a target molecule from simpler, commercially available starting materials through a series of chemical reactions. nih.gov The design of a synthetic route is guided by retrosynthetic analysis.

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available starting materials. youtube.com This process is indicated by a retrosynthesis arrow (⇒).

For this compound, two primary disconnections can be considered:

C-O Ether Bond Disconnection: The bond between the phenoxy group and the oxirane moiety can be disconnected. This leads back to 4-hydroxybenzonitrile and a chiral three-carbon electrophile, such as (R)-glycidyl tosylate or (R)-epichlorohydrin. This is a convergent approach.

Epoxide Disconnection: The epoxide can be disconnected to reveal a precursor olefin, 4-(allyloxy)benzonitrile. This disconnection points towards an asymmetric epoxidation strategy, as discussed in section 2.1.1, which is a linear approach.

Figure 3: Key retrosynthetic disconnections for this compound.

Based on the retrosynthetic analysis, both linear and convergent synthetic routes can be devised.

Linear Synthesis Strategy: A linear synthesis builds the molecule sequentially, with each step modifying the product of the previous one. A plausible linear route starts with 4-hydroxybenzonitrile.

Step 1: Williamson ether synthesis between 4-hydroxybenzonitrile and allyl bromide to form 4-(allyloxy)benzonitrile.

Step 2: Asymmetric epoxidation of the terminal double bond of 4-(allyloxy)benzonitrile using a chiral catalyst (e.g., a chiral dioxirane (B86890) or iron complex) to install the (R)-epoxide.

Fragment A Synthesis: The nucleophilic fragment, 4-hydroxybenzonitrile, is readily available.

Fragment B Synthesis: The electrophilic fragment is a chiral C3 building block like (R)-glycidyl tosylate, which can be synthesized from achiral glycerol (B35011) derivatives or sourced from the "chiral pool."

Coupling Step: A Williamson ether synthesis is performed by reacting the sodium salt of 4-hydroxybenzonitrile with (R)-glycidyl tosylate. This directly forms the target molecule with the correct stereochemistry, assuming the reaction proceeds without affecting the chiral center.

Strategy TypeKey StepsAdvantagesPotential Challenges
Linear Synthesis1. Allylation of 4-hydroxybenzonitrile 2. Asymmetric epoxidationConceptually straightforward.Overall yield is the product of individual step yields; enantioselectivity of epoxidation can be challenging. nih.gov
Convergent Synthesis1. Preparation of chiral C3 synthon (e.g., (R)-glycidyl tosylate) 2. Etherification with 4-hydroxybenzonitrileHigher overall yield, stereochemistry is introduced early from a reliable source.Availability and cost of the enantiopure C3 building block.

Sustainable and Green Chemistry Principles in its Preparation

Catalytic asymmetric synthesis provides an elegant and efficient pathway to enantiomerically pure compounds like this compound, avoiding the need for classical resolution of racemates. Biocatalysis and organocatalysis are at the forefront of these green catalytic methods.

Biocatalysis: Enzymes are highly selective and efficient catalysts that operate under mild conditions, often in aqueous media. For the synthesis of chiral epoxides, two primary biocatalytic strategies are prominent: asymmetric epoxidation and enzymatic kinetic resolution (EKR). The kinetic resolution of a racemic mixture of 4-(oxiran-2-ylmethoxy)benzonitrile is a particularly viable approach. In this method, an enzyme, typically a lipase (B570770) or an epoxide hydrolase, selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure (R)-epoxide.

For instance, epoxide hydrolases (EHs) can catalyze the enantioselective hydrolysis of the (S)-enantiomer of a racemic epoxide to its corresponding diol, leaving the desired (R)-enantiomer untouched and in high enantiomeric excess. Variants of epoxide hydrolases have demonstrated high enantioselectivity in the hydrolysis of structurally similar compounds like benzyl (B1604629) glycidyl (B131873) ether. This approach is attractive due to the high enantiomeric excess (>99% ee) that can be achieved for the remaining epoxide.

Enzyme TypeSubstrateConversion (%)Enantiomeric Excess of Substrate (ees, %)Reference
Epoxide Hydrolase (from Agromyces mediolanus)rac-Benzyl Glycidyl Ether~50>99 (R)
Lipase (from Pseudomonas cepacia)rac-Aromatic Chlorohydrins~50>99

Organocatalysis: Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. For the synthesis of the target compound, asymmetric epoxidation of an allylic precursor, 4-(allyloxy)benzonitrile, is a potential strategy. Chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, have been successfully used for the enantioselective epoxidation of α,β-unsaturated aldehydes. These catalysts function by forming a transient iminium ion with the substrate, which directs the stereoselective attack of an oxidizing agent. While not directly demonstrated for 4-(allyloxy)benzonitrile, the principles suggest a feasible pathway for asymmetric synthesis, thus avoiding a resolution step entirely.

A significant portion of chemical waste originates from the use of volatile organic solvents (VOCs). Eliminating or replacing these with greener alternatives is a cornerstone of sustainable synthesis.

Solvent-Free Synthesis: The reaction of 4-cyanophenol with an (R)-epoxy synthon like (R)-epichlorohydrin can be performed under solvent-free conditions. This approach often utilizes a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt, in the presence of a solid base like sodium hydroxide (B78521). The PTC facilitates the transfer of the phenoxide anion into the organic phase (the reactants themselves), enabling the reaction to proceed without a bulk solvent medium. This method drastically reduces waste and simplifies product purification, as the solid base and catalyst can be removed by simple filtration.

AlcoholBasePhase-Transfer CatalystYield (%)Reference
Primary AlcoholNaOH (solid)Tetrabutylammonium Bromide>75
Benzyl AlcoholNaOH (50% aq.)Tetrabutylammonium Hydrogen Sulphate65

Environmentally Benign Solvents: When a solvent is necessary, greener alternatives to chlorinated hydrocarbons (e.g., dichloromethane) or polar aprotic solvents (e.g., DMF) are preferred. Options include:

Water: Can be used in biphasic systems with a phase-transfer catalyst.

Ionic Liquids (ILs): These salts are liquid at low temperatures and have negligible vapor pressure, reducing air pollution and exposure risks. They can act as both the solvent and catalyst in some cases.

Deep Eutectic Solvents (DES): Formed from a mixture of a hydrogen bond donor and acceptor (e.g., choline (B1196258) chloride and urea), DES are biodegradable, non-toxic, and inexpensive.

Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), are gaining traction as replacements for traditional ethers like THF.

To quantify the "greenness" of a chemical process, several metrics are employed. Atom Economy (AE) is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product.

The conventional synthesis of 4-(oxiran-2-ylmethoxy)benzonitrile involves the Williamson ether synthesis between 4-cyanophenol and (R)-epichlorohydrin, followed by base-induced ring closure.

Reaction: C₇H₅NO + C₃H₅ClO + NaOH → C₁₀H₉NO₂ + NaCl + H₂O

Atom Economy Calculation:

Molecular Weight of this compound = 175.18 g/mol

Sum of Molecular Weights of Reactants (4-cyanophenol + epichlorohydrin + NaOH) = 119.12 + 92.52 + 40.00 = 251.64 g/mol

Atom Economy = (175.18 / 251.64) * 100% = 69.6%

This calculation reveals that over 30% of the reactant mass is converted into byproducts (sodium chloride and water). While addition reactions can achieve 100% atom economy, this substitution and elimination sequence is inherently less efficient.

Other important metrics include the Environmental Factor (E-Factor) , which is the total mass of waste produced per mass of product, and Process Mass Intensity (PMI) , which is the total mass input (reactants, solvents, process aids) per mass of product. An ideal process has an E-Factor of 0 and a PMI of 1. For fine chemicals and pharmaceuticals, E-Factors can often be in the range of 5 to over 100, highlighting the significant waste generated, much of it from solvents. Strategies like solvent-free synthesis or catalytic routes that reduce the number of steps and stoichiometric reagents can dramatically improve these metrics.

MetricIdeal ValueTypical Value (Fine Chemicals)Significance
Atom Economy100%< 80%Measures efficiency of atom incorporation into product.
E-Factor05 - >100Ratio of total waste to product mass.
Process Mass Intensity (PMI)1>10Ratio of total mass input to product mass.

Flow Chemistry and Continuous Processing for Synthesis Optimization

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing for the synthesis of this compound. These benefits include superior heat and mass transfer, enhanced safety due to the small reaction volumes at any given time, and improved reproducibility.

A continuous process for the synthesis could involve pumping a solution of 4-cyanophenol and a base through a heated tube or packed-bed reactor, where it is then mixed with a continuous stream of (R)-epichlorohydrin. The small dimensions of the reactor (micro- or meso-reactors) allow for precise temperature control, which is crucial for minimizing side reactions and improving selectivity.

Key advantages for this specific synthesis include:

Enhanced Safety: Reactions involving reactive intermediates like epoxides can be better controlled, reducing the risk of thermal runaway.

Increased Efficiency: The high surface-area-to-volume ratio in flow reactors accelerates heat and mass transfer, often leading to shorter reaction times and higher yields compared to batch reactions.

Scalability: Scaling up production is achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), rather than using larger, potentially more hazardous, batch reactors.

Recent studies have demonstrated the efficient flow synthesis of various glycidyl ethers, achieving high yields and selectivity with short residence times. This technology represents a state-of-the-art approach for the safe, efficient, and scalable production of this compound.

Chemical Reactivity and Mechanistic Investigations of R 4 Oxiran 2 Ylmethoxy Benzonitrile

Nucleophilic Epoxide Ring-Opening Reactions

The high ring strain of the epoxide in (R)-4-(Oxiran-2-ylmethoxy)benzonitrile makes it a prime target for nucleophilic attack. These reactions are fundamental to the synthetic utility of this compound, most notably as a key intermediate in the production of the cardioselective β1-adrenergic blocker, (S)-Betaxolol. The regioselectivity and stereochemistry of the ring-opening are critical for the biological activity of the final product.

The reaction of epoxides with amines is a cornerstone in the synthesis of β-amino alcohols, a structural motif present in many biologically active compounds. In the context of this compound, the reaction with isopropylamine (B41738) is a key step in the synthesis of (S)-Betaxolol. This reaction typically proceeds via an SN2 mechanism, where the amine attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of a β-amino alcohol.

Regioselectivity and Stereochemical Outcome in Ring-Opening

The ring-opening of the unsymmetrical epoxide in this compound can, in principle, lead to two different regioisomers. Under basic or neutral conditions, the nucleophilic attack generally occurs at the less sterically hindered carbon of the epoxide, which is the terminal CH2 group. This is a classic SN2-type reaction where steric factors dominate. The attack of the nucleophile occurs from the backside, resulting in an inversion of configuration at the stereocenter if the attack were to happen at the chiral carbon. However, with the attack at the less substituted carbon, the stereochemistry at the (R)-configured center is retained in the product.

For the synthesis of (S)-Betaxolol, the desired product is formed through the attack of isopropylamine at the terminal carbon of the epoxide ring of this compound. This results in the formation of a single regioisomer with the desired (S)-configuration at the newly formed stereocenter in the propanolamine (B44665) chain.

Lewis Acid and Brønsted Acid Catalyzed Ring-Opening Mechanisms

The rate and regioselectivity of the epoxide ring-opening can be significantly influenced by the presence of acid catalysts. Both Lewis acids and Brønsted acids can activate the epoxide by coordinating to or protonating the oxygen atom, making the ring more susceptible to nucleophilic attack.

In an acidic medium, the mechanism of ring-opening can shift towards an SN1-like character. The protonated epoxide can open to form a carbocation-like transition state. In such cases, the nucleophile will preferentially attack the more substituted carbon, as it can better stabilize the positive charge. However, for primary-secondary epoxides like the one in this compound, the regioselectivity can be a delicate balance of steric and electronic factors. While no specific studies on the Lewis or Brønsted acid-catalyzed ring-opening of this compound were found, the general principle suggests that the use of acid catalysts could alter the regiochemical outcome. For instance, in the synthesis of related β-amino alcohols, Lewis acids have been employed to promote the ring-opening of epoxides with amines.

Organocatalytic and Biocatalytic Approaches to Epoxide Transformations

In recent years, organocatalysis and biocatalysis have emerged as powerful tools for the enantioselective transformation of epoxides. These methods offer green and efficient alternatives to traditional chemical catalysts.

Organocatalysis: Chiral organocatalysts, such as chiral amines or thioureas, can be used to activate epoxides and control the stereochemical outcome of the ring-opening reaction. While specific applications of organocatalysts for the ring-opening of this compound are not documented in the reviewed literature, the general success of organocatalytic methods in the asymmetric ring-opening of similar epoxides suggests their potential applicability.

Biocatalysis: Enzymes, particularly epoxide hydrolases and lipases, are widely used for the kinetic resolution of racemic epoxides. researchgate.netresearchgate.net In the context of synthesizing enantiomerically pure compounds, a biocatalytic kinetic resolution of a racemic mixture containing both (R)- and (S)-4-(oxiran-2-ylmethoxy)benzonitrile could be a viable strategy. For example, Jacobsen's catalyst, a chiral organometallic complex, has been used for the hydrolytic kinetic resolution of a related epoxide in the synthesis of (S)-Betaxolol, yielding the desired enantiomer with high enantiomeric excess. researchgate.netresearchgate.net Similarly, lipases can be used to selectively acylate one enantiomer of a racemic epoxide, allowing for the separation of the two enantiomers. researchgate.net These biocatalytic methods are attractive for industrial applications due to their high selectivity and mild reaction conditions.

Transformations of the Nitrile Functional Group

The nitrile group of this compound offers a handle for further molecular diversification through various chemical transformations. The most common reactions of nitriles include reduction to amines and hydrolysis to carboxylic acids or amides. While the reviewed literature does not provide specific examples of these transformations on this compound itself, the reactivity can be inferred from the well-established chemistry of benzonitriles.

Reductions to Amines and Imines

The reduction of the nitrile group provides access to primary amines, which are valuable building blocks in organic synthesis.

Reduction to Primary Amines: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion. Subsequent workup with water protonates the resulting dianion to yield the primary amine. libretexts.org Catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or nickel under a hydrogen atmosphere is another common method for nitrile reduction.

Reducing AgentProductGeneral Conditions
Lithium Aluminum Hydride (LiAlH₄)Primary Amine (RCH₂NH₂)Diethyl ether or THF, followed by aqueous workup
Catalytic Hydrogenation (H₂/Pd, Pt, or Ni)Primary Amine (RCH₂NH₂)Elevated temperature and pressure

This table presents general conditions for nitrile reduction and is not based on specific studies of this compound.

Hydrolysis and Related Derivatizations to Carboxylic Acids and Amides

The nitrile group can be hydrolyzed under acidic or basic conditions to afford a carboxylic acid or an amide intermediate.

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of an aqueous acid, such as hydrochloric acid or sulfuric acid, leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. The reaction proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the attack of water. The initially formed imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid.

Base-Catalyzed Hydrolysis: Treatment of the nitrile with a hot aqueous solution of a strong base, like sodium hydroxide (B78521), results in the formation of a carboxylate salt and ammonia. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting imine anion is protonated by water to give a hydroxy imine, which tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions yields the carboxylate salt, which can be converted to the free carboxylic acid by acidification in a separate step.

Reaction ConditionIntermediate ProductFinal Product (after workup)
Acidic (e.g., H₃O⁺, heat)AmideCarboxylic Acid
Basic (e.g., NaOH, H₂O, heat)AmideCarboxylate Salt (then Carboxylic Acid)

This table outlines the general products of nitrile hydrolysis and is not based on specific experimental data for this compound.

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group of this compound can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. This transformation is a powerful method for the synthesis of 5-substituted 1H-tetrazoles, which are recognized as important bioisosteres of carboxylic acids in medicinal chemistry. beilstein-journals.orgsemanticscholar.org

The reaction of a nitrile with an azide (B81097), such as sodium azide, typically requires a catalyst to proceed at a reasonable rate. Various catalysts have been employed for the synthesis of tetrazoles from benzonitriles, including metal salts and solid acids. For instance, nano-TiCl₄·SiO₂ has been shown to be an efficient catalyst for the [2+3] cycloaddition of various benzonitriles with sodium azide in DMF at reflux, affording good to excellent yields of the corresponding 5-substituted 1H-tetrazoles. researchgate.net The nature of the substituent on the benzonitrile (B105546) ring can influence the reaction rate and yield.

While no specific studies on the cycloaddition of this compound have been reported, it is anticipated that the electron-donating nature of the para-alkoxy substituent would influence the electronic properties of the nitrile group. Kinetic studies on the 1,3-cycloaddition of benzonitrile oxides to para-substituted β-aminocinnamonitriles have shown that substituents on the benzonitrile ring affect the reaction rates. rsc.org

A critical consideration in the cycloaddition reaction of this compound is the stability of the chiral epoxide ring under the reaction conditions. The use of harsh reagents or high temperatures could potentially lead to the opening of the oxirane ring or racemization of the stereocenter. Therefore, the choice of catalyst and reaction conditions is crucial to ensure the integrity of the epoxide moiety is maintained during the transformation of the nitrile group.

Table 1: Examples of Catalysts and Conditions for the Synthesis of 5-Substituted 1H-Tetrazoles from Benzonitriles

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%) of 5-Phenyl-1H-tetrazoleReference
Nano-TiCl₄·SiO₂DMFReflux292 researchgate.net
FeCl₃·SiO₂DMF130895
Zeolite H-βDMF1301090
Sulfated ZirconiaDMF1301285

This table presents data for the synthesis of 5-phenyl-1H-tetrazole from benzonitrile as a model reaction. Specific data for this compound is not available.

Interplay of Functional Groups in Complex Reaction Cascades

The presence of both a reactive epoxide and a nitrile group on the same molecule allows for the design of complex reaction cascades. In such sequences, one functional group can be transformed, followed by a reaction of the second group, or both can react in a concerted or one-pot process.

A common reaction cascade involving compounds with epoxide functionalities is the initial ring-opening of the epoxide by a nucleophile, followed by further transformation of the newly introduced functional group or the other existing functionalities. For this compound, the epoxide ring can be opened by a variety of nucleophiles, such as amines, alcohols, or thiols. This reaction is typically stereospecific, proceeding via an Sₙ2 mechanism with inversion of configuration at the site of nucleophilic attack. semanticscholar.org The resulting product, a chiral secondary alcohol, still contains the nitrile group, which can then undergo further reactions.

For example, the ring-opening of the epoxide with an amine would lead to the formation of a chiral amino alcohol. The nitrile group in this intermediate could then be hydrolyzed to a carboxylic acid or reduced to an amine, leading to the synthesis of complex molecules with multiple functional groups and stereocenters.

Conversely, it is also conceivable to first transform the nitrile group, for instance, into a tetrazole ring as described in the previous section, and then perform a ring-opening reaction on the epoxide. The success of such a cascade would depend on the compatibility of the reagents and conditions used for the nitrile transformation with the stability of the epoxide ring.

Kinetic and Thermodynamic Studies of Reaction Pathways

The study of reaction kinetics and thermodynamics provides valuable insights into the mechanism and selectivity of chemical reactions. For this compound, with its multiple reactive sites, understanding the kinetic and thermodynamic parameters of its various reaction pathways is essential for controlling the outcome of a reaction.

Kinetic control refers to a reaction where the product distribution is determined by the relative rates of the competing pathways, with the product formed fastest being the major product. Thermodynamic control, on the other hand, applies to reversible reactions where the product distribution is governed by the relative stabilities of the products, with the most stable product being the major one. beilstein-journals.org

In the context of this compound, consider a reaction where both the epoxide and the nitrile group can react. For example, in a reaction with a nucleophile that can also react with the nitrile group, the relative rates of epoxide ring-opening versus nitrile addition would determine the initial product distribution under kinetic control. If the reactions are reversible, the thermodynamically more stable product would be favored at equilibrium.

Kinetic studies on the reaction of phenyl glycidyl (B131873) ether with amines have shown that the reaction is catalyzed by hydroxyl groups, which are formed during the reaction itself, leading to an auto-catalytic effect. dtic.mil The reaction rates of primary and secondary amine hydrogens with the epoxide were found to be significantly different. dtic.mil Similar kinetic behavior could be expected for the reaction of this compound with amines.

Furthermore, kinetic studies of the cycloaddition of benzonitrile oxides to alkenes have shown that solvent polarity and hydrogen-bond interactions can significantly influence the reaction rates. researchgate.net For the cycloaddition of the nitrile group in this compound, similar solvent effects would likely play a crucial role in determining the reaction kinetics.

Table 2: Conceptual Comparison of Kinetic and Thermodynamic Control in a Hypothetical Reaction

Control TypeFavored ProductReaction ConditionsCharacteristics
Kinetic Control The one that forms fasterLow temperature, short reaction timeLower activation energy barrier
Thermodynamic Control The most stable productHigher temperature, long reaction time (for reversible reactions)Lowest Gibbs free energy of formation

This table provides a general illustration of the principles of kinetic and thermodynamic control.

Applications of R 4 Oxiran 2 Ylmethoxy Benzonitrile As a Chiral Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Chiral Heterocyclic Scaffolds

The defined stereochemistry of (R)-4-(Oxiran-2-ylmethoxy)benzonitrile makes it an excellent precursor for constructing chiral heterocyclic structures. The epoxide ring is readily opened by various nucleophiles, leading to the formation of new stereocenters in a controlled manner, which is fundamental for the synthesis of enantiomerically pure heterocyclic compounds.

Access to Chiral Amines and Alcohols

The most common reaction of epoxides is their ring-opening by nucleophiles. The reaction of this compound with amines is a well-established method for the synthesis of chiral 1,2-amino alcohols. This reaction is a cornerstone in the synthesis of many biologically active compounds, particularly β-adrenergic receptor antagonists (beta-blockers).

The synthesis proceeds via a nucleophilic attack of an amine on one of the epoxide's carbon atoms. In the case of this compound, the attack of a primary or secondary amine typically occurs at the less sterically hindered terminal carbon of the oxirane ring. This reaction results in the formation of a chiral secondary alcohol and a new carbon-nitrogen bond, yielding a (S)-1-(alkylamino)-3-(4-cyanophenoxy)propan-2-ol derivative. This transformation is highly stereospecific, with the configuration at the newly formed carbinol center being inverted relative to the starting epoxide, though in this specific reaction, the original stereocenter is retained.

This synthetic strategy is widely employed in the preparation of various pharmaceuticals. For instance, the synthesis of the β-blocker Betaxolol involves the reaction of a similar chiral glycidyl (B131873) ether precursor with isopropylamine (B41738). pnas.orgmdpi.comnih.govnih.gov A similar approach can be used with this compound to access a variety of chiral amino alcohols, which are valuable intermediates in medicinal chemistry.

Table 1: Synthesis of Chiral Amino Alcohols

Reactant A Reactant B Product Class Significance
This compound Primary/Secondary Amine Chiral (S)-1-(Alkylamino)-3-(4-cyanophenoxy)propan-2-ols Precursors to β-blockers and other pharmaceuticals

Formation of Oxazolidinones, Morpholines, and Related Structures

The chiral amino alcohols derived from this compound are precursors to various other heterocyclic systems. For example, they can be converted into chiral oxazolidin-2-ones, a structural motif present in several classes of antibiotics like Linezolid. orgsyn.org The synthesis of oxazolidinones can be achieved by reacting the amino alcohol with phosgene (B1210022) or a phosgene equivalent, such as diethyl carbonate, which induces cyclization. orgsyn.org

Alternatively, oxazolidinones can be synthesized directly from the epoxide through a [3+2] cycloaddition reaction with an isocyanate. researchgate.net This reaction, often catalyzed by Lewis acids or organocatalysts, provides a direct route to the oxazolidinone ring system. The reaction of phenyl glycidyl ether, a related model compound, with phenyl isocyanate has been shown to produce a 2-oxazolidone structure. cranfield.ac.uk

Furthermore, the chiral framework of this compound is useful for synthesizing chiral morpholine (B109124) derivatives. pnas.org Morpholines are important scaffolds in medicinal chemistry, found in drugs such as the antibiotic Finafloxacin and the kinase inhibitor Gefitinib. orgsyn.org The synthesis can be achieved by reacting the epoxide-derived amino alcohol with a suitable two-carbon electrophile, followed by intramolecular cyclization. Asymmetric hydrogenation of unsaturated morpholines is another advanced method to obtain these chiral structures. researchgate.net

Contribution to the Construction of Advanced Organic Frameworks

Advanced organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are crystalline porous materials with applications in gas storage, separation, and catalysis. nih.govwikipedia.orgespublisher.com The construction of these frameworks relies on the precise assembly of organic linkers and inorganic nodes (for MOFs) or other organic linkers (for COFs).

This compound can serve as a precursor to chiral linkers for these frameworks. The nitrile group (-C≡N) is a versatile functional group in this context. It can be used directly as a coordinating group for metal ions in MOF synthesis. nih.gov Alternatively, the nitrile can be hydrolyzed to a carboxylic acid. Benzoic acid and its derivatives are among the most common linkers used to build MOFs. rsc.orgbeilstein-journals.org The hydrolysis of the nitrile on the subject molecule would yield (R)-4-(2-(oxiran-2-yl)ethoxy)benzoic acid, a chiral linker that could impart chirality to the resulting framework, a highly desirable feature for applications in enantioselective catalysis and separation.

The synthesis of triazine-based hydrogen-bonded organic frameworks (HOFs), for example, has been achieved starting from 4-methylbenzonitrile. researchgate.net This highlights the utility of benzonitrile (B105546) derivatives as precursors in the synthesis of complex, porous organic materials. While direct synthesis of MOFs or COFs from this compound has not been explicitly detailed in the reviewed literature, its functional groups make it a highly promising candidate for the design and synthesis of novel chiral frameworks.

Utilization in Ligand Synthesis for Asymmetric Catalysis

The development of chiral ligands is central to the field of asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds. nih.gov Chiral amino alcohols are key precursors for many classes of privileged ligands, such as bis(oxazoline) (BOX) and phosphinooxazoline (PHOX) ligands. nih.govresearchgate.net

As established in section 4.1.1, this compound is a ready source of chiral amino alcohols. A plausible synthetic route to a PHOX ligand would involve the reaction of the epoxide with a suitable amine to generate the corresponding chiral amino alcohol. This alcohol can then be cyclized with a 2-phosphinobenzonitrile derivative to form the PHOX ligand. A known method involves the reaction of a chiral amino alcohol with 2-bromobenzonitrile, followed by phosphination, to yield the desired ligand. researchgate.net The modular nature of PHOX ligands allows for fine-tuning of their steric and electronic properties, and the 4-cyanophenoxy group from the original building block could influence the catalytic activity and selectivity. orgsyn.org

Table 2: Plausible Synthesis of a Chiral PHOX Ligand

Step Reaction Intermediate/Product Relevance
1 Ring-opening of this compound with an amine Chiral amino alcohol Key chiral intermediate researchgate.net
2 Reaction with 2-cyanophenyl derivative (e.g., 2-bromobenzonitrile) Oxazoline (B21484) intermediate Formation of the oxazoline ring researchgate.net

Role in Precursor Development for Polymer and Material Science Research (focus on synthetic utility, not material properties)

The functional groups of this compound, namely the epoxide and the nitrile, make it a potentially valuable monomer for polymer synthesis. Chiral epoxides are used in stereoselective polymerization to create stereoregular polymers with main-chain chirality, such as polyesters and polyethers. pnas.orgmdpi.comacs.org

The oxirane ring can undergo ring-opening polymerization, initiated by cationic, anionic, or coordination catalysts. acs.org The use of a chiral monomer like this compound would lead to the formation of an isotactic polymer with pendant cyanophenoxy groups. Such polymers could have interesting properties and applications in chiral separations or as functional materials. The stereoselective polymerization of epoxides is a well-developed field, with various catalytic systems available to control the polymer's microstructure. acs.org

Additionally, the nitrile group can participate in anionic polymerization. wikipedia.orgresearchgate.netresearchgate.net While the polymerization of benzonitrile itself is not common, related monomers like acrylonitrile (B1666552) and cyanoacrylates are readily polymerized. researchgate.netresearchgate.net Furthermore, the aromatic ring, being an ether-substituted styrene (B11656) analogue, could potentially undergo cationic polymerization, similar to p-methoxystyrene. cmu.edunih.govmdpi.com The dual functionality of the molecule could also allow for the synthesis of cross-linked materials or for post-polymerization modification of the nitrile groups.

Derivatization for Molecular Probe Design in Chemical Biology Research (excluding clinical data)

Molecular probes, such as those used in Positron Emission Tomography (PET), are essential tools in chemical biology for visualizing and studying biological processes in vivo. nih.gov The synthesis of these probes often requires the incorporation of a radionuclide, such as fluorine-18 (B77423) (¹⁸F), into a biologically active molecule.

This compound is a suitable precursor for the synthesis of such probes. The benzonitrile group can be a key handle for radiolabeling. For example, a common strategy for synthesizing ¹⁸F-labeled benzylamine (B48309) derivatives involves the reduction of the corresponding ¹⁸F-labeled benzonitrile. researchgate.net A synthetic route could involve the initial ¹⁸F-fluorination to produce [¹⁸F]-(R)-4-(Oxiran-2-ylmethoxy)benzonitrile, followed by reduction of the nitrile to a benzylamine, which can then be coupled to other molecules to create the final PET tracer.

Alternatively, the epoxide ring can be opened with [¹⁸F]fluoride to generate a chiral fluorohydrin. nih.gov This method provides direct access to ¹⁸F-labeled compounds while retaining stereochemical integrity. The resulting fluorohydrin can be further modified to produce the desired molecular probe. The development of PET tracers for imaging neuroreceptors or other biological targets is an active area of research where such chiral, functionalized building blocks are of high value. nih.govresearchgate.net

Advanced Research Methodologies for the Characterization and Analysis of R 4 Oxiran 2 Ylmethoxy Benzonitrile

Spectroscopic Methodologies for Stereochemical Assignment and Purity Assessment

Spectroscopic methods are indispensable for confirming the three-dimensional structure and determining the enantiomeric purity of chiral molecules like (R)-4-(Oxiran-2-ylmethoxy)benzonitrile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a chiral sample. researchgate.net To distinguish between enantiomers, which are otherwise indistinguishable in a standard NMR spectrum, a chiral environment is created. This is typically achieved through one of two primary methods: the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).

For this compound, a CSA such as a derivative of a cyclodextrin (B1172386) or a BINOL-based amino alcohol could be added to the NMR sample. researchgate.netnih.gov The CSA forms transient, diastereomeric complexes with both the (R) and (S) enantiomers. These complexes have different magnetic environments, leading to separate, distinguishable signals (chemical shift non-equivalence) for corresponding protons in the ¹H NMR spectrum. The integration of these distinct signals allows for the precise calculation of the enantiomeric ratio. kit.edu The functional groups of this compound, including the ether oxygen and the nitrile group, can engage in specific interactions with the CSA, enhancing the resolution of the signals.

Alternatively, a CDA like (1S)-(+)-camphorsulfonyl chloride or Mosher's acid chloride can be used to react with the epoxide ring of 4-(oxiran-2-ylmethoxy)benzonitrile, although this is a less common approach for epoxides compared to alcohols and would result in the consumption of the sample. fordham.edu This reaction forms stable diastereomers, which inherently have different NMR spectra, allowing for quantification.

Table 1: Hypothetical ¹H NMR Data for Enantiomeric Excess Determination of 4-(Oxiran-2-ylmethoxy)benzonitrile using a Chiral Solvating Agent (CSA)

Proton Signal (Epoxide Ring)Chemical Shift (δ) without CSA (ppm)Chemical Shift (δ) with CSA - (R)-enantiomer (ppm)Chemical Shift (δ) with CSA - (S)-enantiomer (ppm)ΔΔδ (ppm)
H-a2.752.782.830.05
H-b2.912.953.020.07
H-c3.353.403.490.09

Note: Data is illustrative. ΔΔδ represents the chemical shift non-equivalence between the diastereomeric complexes, enabling quantification.

Determining the absolute configuration (i.e., whether the molecule is R or S) is a critical step that goes beyond measuring enantiomeric purity. Vibrational Circular Dichroism (VCD) has emerged as a powerful technique for this purpose, often serving as a reliable alternative to X-ray crystallography. americanlaboratory.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net

The methodology involves comparing the experimentally measured VCD spectrum of the enantiopure sample with a theoretically predicted spectrum. schrodinger.com The theoretical spectrum is generated using quantum chemical calculations, typically with Density Functional Theory (DFT), for a molecule of a known, specified configuration (e.g., the R-configuration). nih.govnih.gov If the signs and relative intensities of the major bands in the experimental spectrum match the calculated spectrum, the absolute configuration of the sample is confirmed as the one used in the calculation. americanlaboratory.com An inverted spectrum indicates the opposite enantiomer.

Optical Rotatory Dispersion (ORD) provides complementary information by measuring the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.org While ORD is a classical method, modern analysis, especially when combined with VCD, provides a robust confirmation of the absolute stereochemistry. The variation in rotation is caused by the chiral molecule interacting differently with left and right circularly polarized light, a phenomenon known as circular birefringence. wikipedia.org

Table 2: Principles of VCD and ORD for Absolute Configuration

TechniquePrincipleApplication to this compound
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left vs. right circularly polarized infrared light by a chiral molecule.An experimental VCD spectrum of the purified enantiomer is recorded. A theoretical VCD spectrum for the (R)-configuration is calculated using DFT. A direct match between the experimental and theoretical spectra confirms the absolute configuration as R. americanlaboratory.comnih.gov
Optical Rotatory Dispersion (ORD) Measures the variation of optical rotation with the wavelength of light. wikipedia.orgThe ORD curve provides a characteristic fingerprint. The sign of the rotation at specific wavelengths (e.g., the sodium D-line) and the shape of the curve (Cotton effect) are compared with data for structurally related compounds or theoretical predictions to support the stereochemical assignment.

While standard mass spectrometry (MS) provides the molecular weight of a compound, advanced MS techniques are essential for detailed structural elucidation. arcjournals.org Tandem mass spectrometry (MS/MS) is particularly valuable for confirming the connectivity of this compound. semanticscholar.org In this technique, the molecular ion is isolated and then fragmented through methods like collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that reveals the molecule's structure.

For this compound (Molecular Formula: C₁₀H₉NO₂), key fragmentations would be expected to occur at the ether linkage and within the oxirane ring. For instance, cleavage of the bond between the ether oxygen and the methylene (B1212753) group of the oxirane would be a likely fragmentation pathway.

Table 3: Expected MS/MS Fragmentation of this compound

Precursor Ion (m/z)Proposed Key Fragment Ion (m/z)Neutral LossStructural Interpretation
176.07 [M+H]⁺133.04C₂H₃OLoss of the glycidyl (B131873) group (C₃H₅O₂) minus the ether oxygen
176.07 [M+H]⁺119.05C₃H₅O₂Loss of the entire oxiran-2-ylmethoxy side chain
176.07 [M+H]⁺147.06C₂H₅Fragmentation within the side chain

Note: m/z values are illustrative and based on expected fragmentation pathways.

Chromatographic Techniques for Enantiomeric Excess Determination and Separation

Chromatography is the cornerstone for both the analytical determination of enantiomeric excess and the preparative-scale separation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers. psu.edu The direct approach involves using a Chiral Stationary Phase (CSP). psu.edu For a molecule like 4-(Oxiran-2-ylmethoxy)benzonitrile, polysaccharide-based CSPs are highly effective. scirp.org

Method development typically involves a screening process:

Column Selection: A set of CSPs, such as those based on derivatized cellulose (B213188) or amylose (B160209) (e.g., tris(3,5-dimethylphenyl)carbamoyl cellulose), are chosen for initial screening. sigmaaldrich.com

Mobile Phase Screening: The separation is tested under different mobile phase conditions, including normal phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., water/acetonitrile with buffers). pensoft.net The presence of the aromatic benzonitrile (B105546) group makes it suitable for interactions like π-π stacking, which are crucial for separation on many CSPs. psu.edu

Optimization: Once initial separation is achieved, parameters such as the mobile phase composition, flow rate, and column temperature are fine-tuned to maximize resolution and improve peak shape. sigmaaldrich.comnih.gov

The validated HPLC method can then be used for the accurate quantification of the enantiomeric excess in synthesized batches of this compound.

Table 4: Illustrative Chiral HPLC Screening Strategy

CSP Column TypeMobile Phase SystemResult for 4-(Oxiran-2-ylmethoxy)benzonitrileResolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane:Isopropanol (90:10)No Separation0
Cellulose tris(3,5-dimethylphenylcarbamate)Acetonitrile:Methanol (B129727) (50:50)Partial Separation1.2
Amylose tris(3,5-dimethylphenylcarbamate) Hexane:Ethanol (80:20) Baseline Separation > 2.0
Cyclodextrin-basedWater:Acetonitrile (60:40)Poor Peak ShapeN/A

Note: Data is hypothetical to illustrate a typical screening process. The bolded entry indicates the most promising condition for further optimization.

For isolating larger quantities of pure this compound, preparative chromatography is required. Supercritical Fluid Chromatography (SFC) has become the technique of choice for preparative chiral separations in the pharmaceutical industry. nih.govamericanpharmaceuticalreview.com SFC utilizes supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an alcohol like methanol or ethanol. nih.gov

The advantages of SFC over traditional preparative HPLC are significant:

Speed: The low viscosity of the supercritical fluid allows for much higher flow rates, drastically reducing separation times. nih.gov

"Green" Chemistry: SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly technique. nih.gov

Product Recovery: The CO₂ vaporizes upon depressurization, leaving the purified compound in the alcohol co-solvent at a high concentration, simplifying downstream processing.

The same polysaccharide-based CSPs that are effective in HPLC are typically used in SFC. A method developed at the analytical scale can be readily scaled up to a preparative SFC system to produce gram-to-kilogram quantities of the desired (R)-enantiomer with high purity. americanpharmaceuticalreview.com

Table 5: Comparison of Preparative HPLC vs. SFC for Chiral Resolution

ParameterPreparative HPLCPreparative SFCAdvantage of SFC
Primary Mobile Phase Hexane/IsopropanolSupercritical CO₂Reduced organic solvent use, lower cost, greener. nih.gov
Typical Flow Rate 50-100 mL/min200-400 g/min Higher throughput, faster separations. nih.gov
Cycle Time per Injection 20-30 minutes5-10 minutesIncreased productivity.
Solvent Consumption (per kg) >500 L<50 LLower cost and environmental impact.
Product Concentration DiluteConcentratedEasier and faster product isolation.

Computational and Theoretical Investigations on R 4 Oxiran 2 Ylmethoxy Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the electronic landscape of a molecule. For a molecule like (R)-4-(Oxiran-2-ylmethoxy)benzonitrile, these calculations can offer deep insights into its chemical reactivity.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to act as a nucleophile or an electrophile.

For this compound, the HOMO is expected to be located primarily on the oxygen atoms of the ether and epoxide groups, as well as the π-system of the benzene (B151609) ring, indicating these as the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the antibonding orbitals of the nitrile group and the epoxide ring, highlighting the regions susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a critical parameter derived from these calculations, serving as an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. Computational studies on similar aromatic nitriles and ethers have successfully used DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to calculate these values. researchgate.netnih.gov While specific values for the title compound are not readily found, a hypothetical FMO analysis is presented in Table 1 for illustrative purposes.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These values are illustrative and based on typical results for similar compounds.)

Molecular OrbitalEnergy (eV)Description
LUMO-1.5Indicates electrophilic sites, likely on the epoxide and nitrile carbons.
HOMO-6.8Indicates nucleophilic sites, likely on the oxygen atoms and aromatic ring.
Energy Gap (LUMO-HOMO) 5.3 Suggests moderate chemical reactivity and stability.

Reaction Mechanism Elucidation via Transition State Calculations

The epoxide ring of this compound is its most reactive site, prone to ring-opening reactions with various nucleophiles. Transition state (TS) calculations are a powerful computational tool to elucidate the mechanisms of such reactions. By mapping the potential energy surface of the reaction pathway, chemists can identify the transition state structures and calculate the activation energies, providing a deeper understanding of the reaction kinetics and regioselectivity. researchgate.netresearchgate.net

For instance, in the nucleophilic ring-opening of the epoxide, two pathways are possible, leading to attack at either the C2 or C3 carbon of the oxirane ring. TS calculations can determine which pathway has a lower activation barrier, thus predicting the major product. Studies on similar epoxides have shown that these calculations can be highly sensitive to the choice of the DFT functional and basis set, as well as the inclusion of solvent effects. researchgate.net The presence of the chiral center adds another layer of complexity, making TS calculations essential for predicting the stereochemical outcome of reactions.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the ether linkage in this compound allows for multiple conformations, each with a different energy. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting geometry. researchgate.netnih.gov

The resulting data can be used to construct a potential energy surface (PES), which maps the energy landscape of the molecule. Identifying the global minimum on this surface corresponds to finding the most stable conformation in the gas phase. This information is crucial as the molecule's conformation can significantly influence its reactivity and physical properties. For example, the spatial relationship between the benzonitrile (B105546) group and the epoxide ring can affect the electronic properties of both moieties.

Molecular Dynamics Simulations for Solvent Effects and Interactions

While gas-phase calculations provide fundamental insights, the behavior of this compound in solution can be significantly different due to interactions with solvent molecules. Molecular dynamics (MD) simulations are employed to model the molecule's behavior in a condensed phase over time. researchgate.net

In an MD simulation, the molecule is placed in a box of explicit solvent molecules, and the system's evolution is tracked by solving Newton's equations of motion for every atom. This approach allows for the study of:

Solvent Effects: How the solvent influences the conformational preferences and reactivity of the solute.

Hydrogen Bonding: The formation and dynamics of hydrogen bonds between the molecule's oxygen atoms and protic solvents.

Local Structure: The arrangement of solvent molecules around the solute, which can impact reaction rates.

For a molecule with both polar (nitrile, ether, epoxide) and nonpolar (benzene ring) parts, MD simulations can reveal detailed information about its solvation shell in different solvents.

Prediction of Spectroscopic Signatures for Enhanced Experimental Interpretation

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming the structure of synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which can be converted into chemical shifts (¹H and ¹³C NMR). nih.govbohrium.com By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed peaks can be made.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. ijtsrd.comorientjchem.org These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to assign the vibrational modes of the molecule. A scaling factor is often applied to the calculated frequencies to improve the agreement with experimental data.

Table 2: Hypothetical Predicted and Experimental ¹³C NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes. Experimental values would be needed for a real comparison.)

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Assignment
C1118.9N/A-CN
C2110.5N/AQuaternary aromatic C
C3, C7134.2N/AAromatic CH
C4, C6115.8N/AAromatic CH
C5162.3N/AAromatic C-O
C869.8N/A-O-CH₂-
C950.1N/AOxirane CH
C1044.5N/AOxirane CH₂

Structure-Reactivity Relationship (SAR) Studies based on Theoretical Models

Theoretical models can be used to conduct structure-reactivity relationship (SAR) studies, exploring how modifications to the molecular structure affect its chemical reactivity. For this compound, this could involve computationally modeling a series of derivatives with different substituents on the benzene ring.

By calculating parameters such as the HOMO-LUMO gap, atomic charges, and electrostatic potential for each derivative, it is possible to establish quantitative relationships between the electronic properties of the substituents and the reactivity of the epoxide ring. For example, introducing electron-withdrawing groups on the benzene ring would likely lower the energy of the LUMO, potentially making the epoxide more susceptible to nucleophilic attack. Conversely, electron-donating groups might increase the nucleophilicity of the molecule. These studies, which are purely theoretical, can provide valuable guidance for the design of new molecules with tailored reactivity, without a focus on biological or clinical outcomes. nih.gov

Future Research Directions and Emerging Opportunities for R 4 Oxiran 2 Ylmethoxy Benzonitrile Research

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The reactivity of the oxirane ring is central to the utility of (R)-4-(Oxiran-2-ylmethoxy)benzonitrile. Future research will undoubtedly focus on discovering and optimizing novel catalytic systems to control the regioselective and stereospecific transformations of this functional group. While traditional base- or acid-catalyzed ring-opening reactions are common, emerging catalytic approaches promise greater efficiency, milder reaction conditions, and access to novel chemical space.

Key areas for exploration include:

Lewis Acid Catalysis: Investigations into cost-effective and environmentally benign Lewis acids, such as iron(III) chloride (FeCl₃), could yield efficient and highly regioselective methods for ring-opening. rsc.org For instance, FeCl₃ has been used to catalyze the regioselective ring-opening of aryl oxiranes at the less hindered site, a principle directly applicable to this compound for the synthesis of complex heterocyclic systems. rsc.org

Transition Metal Catalysis: Precious metal catalysts, such as gold(III) and silver(I) combinations, have shown efficacy in the intramolecular ring-opening cyclization of aryloxymethyl oxiranes to form products like 3-chromanols. scispace.com Applying such systems to this compound could provide pathways to novel chromane (B1220400) derivatives.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a powerful tool for generating radical species under exceptionally mild conditions. researchgate.net This approach could be used to functionalize the molecule at positions not accessible through traditional ionic pathways or to initiate novel ring-opening cascades.

Table 1: Potential Catalytic Systems for the Transformation of this compound

Catalytic System Transformation Type Potential Products Reference
Iron(III) Chloride (FeCl₃) Regioselective Ring-Opening Diols, Amino Alcohols, Furocoumarins rsc.org
Gold(III) / Silver(I) Intramolecular Cyclialkylation 3-Chromanols scispace.com
Organic Photoredox Catalysts Radical-mediated Reactions C-H Functionalized Derivatives researchgate.net
Lactic Acid Green Catalysis in Aqueous Media Dihydropyrano[2,3-c]pyrazole-type structures researchgate.net

Development of New and Unprecedented Applications as a Versatile Chiral Building Block

Chiral building blocks are fundamental to the synthesis of enantiomerically pure pharmaceuticals and other complex bioactive molecules. sciencedaily.comnih.gov this compound serves as a powerful synthon, with its pre-defined stereocenter allowing for the direct construction of chiral targets, bypassing otherwise complex asymmetric syntheses or resolutions.

A primary application for chiral epoxides of this type is in the synthesis of β-adrenergic blocking agents (beta-blockers). The key synthetic step involves the nucleophilic ring-opening of the epoxide by an amine, generating a chiral amino alcohol moiety, which is a critical pharmacophore for this class of drugs.

Future research will likely extend beyond known applications to create unprecedented molecular architectures. The presence of the benzonitrile (B105546) group offers a versatile handle for further chemical modification through hydrolysis, reduction, or cycloaddition reactions, allowing for the generation of diverse compound libraries for high-throughput screening in drug discovery. nih.gov Its utility as a building block could be explored in the synthesis of novel nicotinic acetylcholine (B1216132) receptor ligands or enzyme inhibitors where specific stereochemistry is crucial for activity. sigmaaldrich.com

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The shift towards automated synthesis and high-throughput experimentation is revolutionizing chemical research and drug discovery. nih.gov Flow chemistry, a key enabling technology in this area, is particularly well-suited for the synthesis and transformation of intermediates like this compound. nih.gov

The advantages of performing reactions in continuous flow systems include superior control over reaction parameters, enhanced safety when handling reactive intermediates, and the ability to telescope multiple synthetic steps, thereby reducing purification and handling time. nih.govbeilstein-journals.org The ring-opening aminolysis of epoxides to produce β-amino alcohols has been successfully optimized in flow chemistry systems. rsc.org Research has shown that a solution of an epoxide can be reacted with an amine at elevated temperatures in a flow reactor to achieve complete conversion in minutes, a significant improvement over batch processing times. rsc.org

Table 2: Representative Optimization of Epoxide Aminolysis in a Flow Chemistry System

Entry Temperature (°C) Residence Time (min) Conversion (%)
1 80 30 78
2 100 30 100
3 100 20 85
4 120 20 100

Data adapted from a representative aminolysis of an epoxide in a flow system, demonstrating the rapid optimization possible. rsc.org

Integrating the synthesis and subsequent derivatization of this compound into such automated platforms would enable the rapid generation of libraries of chiral molecules for biological screening. nih.gov

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

While excluding the bulk properties of materials, the synthesis of novel functional materials provides a fertile ground for interdisciplinary research involving this compound. The molecule's unique structure can be exploited to create specialized materials with precisely engineered chemical functionalities.

An important emerging opportunity lies in the synthesis of chiral stationary phases (CSPs) for enantioselective chromatography. By chemically bonding this compound to a solid support, such as a silica (B1680970) or polymer backbone, it is possible to create a chiral environment capable of separating racemic mixtures. The research would focus on the organic chemistry of the immobilization process, optimizing linker strategies and reaction conditions to ensure the stability and chiral recognition capabilities of the final CSP.

Another avenue involves the design and synthesis of chiral sensors. The benzonitrile moiety can act as a fluorescent reporter or an electronic modulator. The chiral pocket created by the (R)-glycidyl ether portion could be designed to selectively bind to specific enantiomers of a target analyte, leading to a measurable change in the nitrile's spectroscopic signal. This research would bridge synthetic organic chemistry with analytical science.

Contribution to Sustainable Chemical Production of Complex Molecules

The principles of green chemistry are increasingly integral to modern synthetic planning. This compound can play a significant role in the sustainable production of complex molecules.

The use of a pre-formed chiral building block is inherently a green strategy. It maximizes atom economy by incorporating a stereocenter efficiently, avoiding the waste associated with non-stereoselective reactions that require subsequent chiral resolution.

Furthermore, combining the use of this building block with other green technologies can lead to substantial improvements in sustainability:

Catalysis: Employing catalytic methods for its transformation, rather than stoichiometric reagents, reduces waste and energy consumption. rsc.orgresearchgate.net

Flow Chemistry: As discussed, flow synthesis offers better yields, reduced waste streams, and lower energy inputs compared to traditional batch processing. nih.govbeilstein-journals.org

Green Solvents: Exploring reactions in environmentally benign solvents, such as water or bio-derived solvents, can drastically reduce the environmental impact of a synthetic sequence. researchgate.net

The development of modest and competent green synthetic procedures, potentially using microwave assistance or eco-friendly catalysts, represents a significant research direction for the application of this compound. nih.gov

Q & A

Q. What are the synthetic routes for (R)-4-(Oxiran-2-ylmethoxy)benzonitrile, and what key intermediates are involved?

Q. How is the enantiomeric purity of this compound validated in research settings?

Chiral HPLC or polarimetry are standard methods. For instance, polarimetric analysis can confirm optical rotation ([α]D), while chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers in HPLC. Cross-validation with X-ray crystallography may resolve structural ambiguities .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a chiral building block for drug candidates. Its epoxide group enables ring-opening reactions for functionalization, while the benzonitrile moiety enhances metabolic stability. Analogous compounds, such as 4-[(R)-2-((S)-1-hydroxy-2,2-dimethylpropyl)pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (LGD-4033), highlight its utility in developing selective androgen receptor modulators (SARMs) .

Q. What safety protocols are recommended for handling this compound?

Safety data sheets (SDS) for similar epoxide-containing compounds (e.g., 4-(trans-4-Pentylcyclohexyl)benzonitrile) advise:

  • Use of nitrile gloves, lab coats, and eye protection.
  • Avoidance of inhalation; work under fume hoods.
  • Storage in sealed containers away from moisture and oxidizers .

Advanced Research Questions

Q. How does the stereochemistry of the oxirane ring influence reactivity in cross-coupling reactions?

The (R)-configuration directs regioselectivity in nucleophilic ring-opening reactions. For example, in acid-catalyzed hydrolysis, the (R)-enantiomer favors attack at the less hindered carbon, producing specific diol intermediates. Computational studies (DFT) can model transition states to predict selectivity .

Q. What analytical challenges arise in characterizing degradation products of this compound under acidic conditions?

Degradation studies via LC-MS may reveal hydrolysis products like 4-(2,3-dihydroxypropoxy)benzonitrile. Challenges include:

  • Distinguishing diastereomers using tandem mass spectrometry.
  • Quantifying trace impurities via <sup>13</sup>C NMR with cryoprobes .

Q. How can structural modifications enhance the compound’s stability in aqueous environments?

Substituting the oxirane ring with electron-withdrawing groups (e.g., fluorine) or using protective groups (e.g., silyl ethers) on the benzonitrile moiety reduces hydrolysis rates. Stability assays in PBS (pH 7.4) at 37°C over 24 hours provide quantitative data .

Q. What discrepancies exist in reported synthetic yields, and how can they be resolved?

Yields vary due to:

  • Catalyst selection (e.g., palladium vs. iron complexes).
  • Solvent polarity effects on reaction kinetics. Methodological optimization via Design of Experiments (DoE) identifies critical parameters (e.g., temperature, solvent ratio) .

Q. Can computational models predict the compound’s fluorescence properties for material science applications?

Time-dependent density functional theory (TD-DFT) simulations correlate molecular orbital transitions with experimental UV-Vis spectra. For example, twisted intramolecular charge-transfer (TICT) states in similar benzonitriles exhibit solvatochromic shifts .

Q. What scalability challenges arise in multi-gram syntheses of this compound?

Issues include:

  • Epimerization during prolonged reaction times.
  • Purification difficulties due to viscous intermediates.
    Continuous-flow reactors mitigate these by reducing residence times and improving heat transfer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.